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4-(4-Aminophenyl)thiomorpholine

1,1-Dioxide

Cat. No.: B1294190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a sulfur-containing heterocyclic motif, has garnered significant

attention in medicinal chemistry due to its presence in a wide array of biologically active

compounds. Its unique physicochemical properties, including its ability to modulate lipophilicity

and engage in various molecular interactions, make it a privileged structure in the design of

novel therapeutics. This technical guide provides an in-depth overview of the diverse biological

activities of thiomorpholine derivatives, with a focus on their anticancer, antimicrobial, anti-

inflammatory, and neurological applications. The information presented herein is intended to

serve as a comprehensive resource for researchers actively involved in the discovery and

development of new chemical entities.

Anticancer Activity of Thiomorpholine Derivatives
Thiomorpholine derivatives have emerged as a promising class of anticancer agents, exhibiting

potent cytotoxic effects against a variety of cancer cell lines. A predominant mechanism of their

anticancer action involves the inhibition of critical signaling pathways that regulate cell growth,

proliferation, and survival, most notably the Phosphatidylinositol 3-kinase

(PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.
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The following table summarizes the in vitro anticancer activity of selected thiomorpholine

derivatives against various cancer cell lines, with data presented as half-maximal inhibitory

concentrations (IC50).

Compound
Class/Derivativ
e

Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

Thiazolyl-

thiomorpholine

(Compound 3f)

A549 (Lung

Carcinoma)
3.72 Cisplatin 12.50

Thiazolyl-

thiomorpholine

(Compound 3c)

A549 (Lung

Carcinoma)
7.61 Cisplatin 12.50

Thiazolyl-

thiomorpholine

(Compound 3b)

A549 (Lung

Carcinoma)
9.85 Cisplatin 12.50

Thiazolo[3,2-

a]pyrimidin-5-

ones

PI3Kα 120 - -

Thiazolo[3,2-

a]pyrimidin-5-

ones

PI3Kα 151 - -

Substituted

Morpholine

Derivative (M5)

MDA-MB-231

(Breast Cancer)
81.92 µg/mL - -

Substituted

Morpholine

Derivative (M2)

MDA-MB-231

(Breast Cancer)
88.27 µg/mL - -

Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making it a

prime target for therapeutic intervention. Several thiomorpholine-containing compounds have
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been developed as potent inhibitors of this pathway. These derivatives often act by directly

targeting the kinase domain of PI3Kα and/or mTOR, thereby blocking the downstream

signaling cascade that promotes cell proliferation and survival.

Growth Factor Receptor Tyrosine
Kinase (RTK)

PI3K PIP2 phosphorylates PIP3 Akt activates mTORC1 activates Cell Proliferation
& Survival

Thiomorpholine
Derivative

 inhibits

Click to download full resolution via product page

Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.

Materials:

Cancer cell line of interest (e.g., A549)
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Complete growth medium (e.g., DMEM with 10% FBS)

Phosphate-Buffered Saline (PBS)

Thiomorpholine derivative stock solution (in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well flat-bottom plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of

5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C

in a humidified 5% CO2 atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the thiomorpholine derivative in complete

growth medium. Remove the medium from the wells and add 100 µL of the diluted

compounds to the respective wells. Include wells with untreated cells (vehicle control) and a

positive control (e.g., doxorubicin).

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20

µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells

will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution

to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot

the percentage of viability against the compound concentration and determine the IC50

value using non-linear regression analysis.

Antimicrobial Activity of Thiomorpholine Derivatives
The thiomorpholine scaffold is also a key component in the development of novel antimicrobial

agents with activity against a range of bacterial and fungal pathogens. These compounds often

exert their effects by targeting essential microbial processes.

Quantitative Antimicrobial Activity Data
The following table presents the in vitro antimicrobial activity of selected thiomorpholine

derivatives, with data presented as minimum inhibitory concentrations (MIC).

Compound
Class/Derivativ
e

Microbial
Strain

MIC (µg/mL)
Reference
Compound

MIC (µg/mL)

2-(thiophen-2-

yl)dihydroquinoli

ne (7f)

Mycobacterium

tuberculosis

H37Rv

1.56 - -

2-(thiophen-2-

yl)dihydroquinoli

ne (7p)

Mycobacterium

tuberculosis

H37Rv

1.56 - -

Schiff base (7b)
Mycobacterium

smegmatis
7.81 Streptomycin -

Schiff base (7c)
Mycobacterium

smegmatis
7.81 Streptomycin -

Experimental Protocol: Broth Microdilution for MIC
Determination
The broth microdilution method is a standardized technique used to determine the minimum

inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
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Materials:

Bacterial or fungal strain of interest

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

Thiomorpholine derivative stock solution

Sterile 96-well microtiter plates

Inoculating loop or sterile swabs

McFarland turbidity standards (0.5)

Spectrophotometer

Procedure:

Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and

suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5

McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to

achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

Serial Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the

thiomorpholine derivative stock solution to the first well and perform a two-fold serial dilution

across the plate.

Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final volume of

100 µL.

Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control

well (broth only).

Incubation: Incubate the plate at 35-37°C for 16-20 hours (for bacteria) or as appropriate for

fungi.

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that

completely inhibits visible growth of the microorganism.
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Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-Inflammatory and Antioxidant Activities
Thiomorpholine derivatives have also been investigated for their potential as anti-inflammatory

and antioxidant agents. Their anti-inflammatory effects are often attributed to the inhibition of

key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and

5-lipoxygenase (5-LOX). The antioxidant properties may arise from their ability to scavenge

free radicals or inhibit lipid peroxidation.[1][2]

Quantitative Anti-Inflammatory and Antioxidant Activity
Data
The following table summarizes the in vitro anti-inflammatory and antioxidant activity of

selected thiomorpholine derivatives.
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Compound
Class/Derivative

Target/Assay IC50 (µM)

N-substituted thiomorpholine Lipid Peroxidation Inhibition 7.5

Thymol-pyrazole hybrid (8b) COX-2 0.043

Thymol-pyrazole hybrid (8g) COX-2 0.045

Thymol-pyrazole hybrid (4a) 5-LOX 2.5

Thymol-pyrazole hybrid (8b) 5-LOX 2.6

Inhibition of COX and LOX Pathways
The anti-inflammatory action of many thiomorpholine derivatives stems from their ability to

inhibit the COX and/or LOX enzymes, which are responsible for the production of pro-

inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.

Arachidonic Acid

COX-1 / COX-2

5-LOX

Prostaglandins

Leukotrienes

Inflammation
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Inhibition of COX and LOX pathways by thiomorpholine derivatives.

Experimental Protocol: COX-2 Inhibition Assay
(Fluorometric)
This protocol describes a fluorometric assay for screening COX-2 inhibitors.

Materials:

Human recombinant COX-2 enzyme

COX Assay Buffer

COX Probe (e.g., Amplex™ Red)

COX Cofactor (e.g., Hematin)

Arachidonic Acid (substrate)

Thiomorpholine derivative (test inhibitor)

Known COX-2 inhibitor (e.g., Celecoxib)

96-well black opaque plate

Fluorescence microplate reader

Procedure:

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

Dilute the COX-2 enzyme to the working concentration in COX Assay Buffer.

Plate Setup: In a 96-well plate, add the following to the respective wells:

Enzyme Control: 80 µL of Reaction Mix (Assay Buffer, Probe, Cofactor) + 10 µL Assay

Buffer + 10 µL diluted COX-2.
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Inhibitor Control: 80 µL of Reaction Mix + 10 µL Celecoxib + 10 µL diluted COX-2.

Test Inhibitor: 80 µL of Reaction Mix + 10 µL of diluted thiomorpholine derivative + 10 µL

diluted COX-2.

Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid solution to all

wells simultaneously using a multichannel pipette.

Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in

kinetic mode at 25°C for 5-10 minutes.

Data Analysis: Determine the rate of reaction (slope of the linear portion of the curve) for

each well. Calculate the percentage of inhibition for the test compound relative to the

enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the

inhibitor concentration.

Neurological Activity of Thiomorpholine Derivatives
Thiomorpholine derivatives are also being explored for their potential in treating neurological

disorders. Their mechanisms of action in this context often involve the modulation of key

enzymes in the central nervous system, such as Monoamine Oxidases (MAO) and

Acetylcholinesterase (AChE).

Quantitative Neurological Activity Data
The following table summarizes the in vitro activity of selected thiomorpholine and related

derivatives against neurological targets.
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Compound
Class/Derivative

Target IC50 (µM) Selectivity

2-Arylthiomorpholine MAO-B Submicromolar Ki >2000-fold for MAO-B

Morpholine-based

chalcone (MO1)
MAO-B 0.030 SI > 1333.3

Pyridazinobenzylpiperi

dine (S5)
MAO-B 0.203 SI = 19.04

Hydro-alcoholic

extract of Ipomoea

aquatica

AChE 49.03 µg/mL -

Thiazolo[3,2-

a]pyrimidine derivative

(6c)

AChE - High predicted affinity

Inhibition of Monoamine Oxidase B (MAO-B)
MAO-B is a key enzyme responsible for the degradation of neurotransmitters like dopamine.

Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for

Parkinson's disease. Certain 2-arylthiomorpholine derivatives have been identified as potent

and selective MAO-B inhibitors.[3]
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Mechanism of MAO-B inhibition by thiomorpholine derivatives.

Experimental Protocol: Acetylcholinesterase (AChE)
Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure AChE activity and

screen for its inhibitors.[4][5][6]

Materials:

Acetylcholinesterase (AChE) enzyme

Phosphate buffer (0.1 M, pH 8.0)

Acetylthiocholine iodide (ATCI), substrate
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

Thiomorpholine derivative (test inhibitor)

Known AChE inhibitor (e.g., Donepezil)

96-well clear, flat-bottom plate

Microplate reader

Procedure:

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

Plate Setup: In a 96-well plate, add the following to the respective wells:

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB +

10 µL solvent for the test compound.

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of

the thiomorpholine derivative solution at various concentrations.

Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at

25°C.

Initiate Reaction: Add 10 µL of the ATCI solution to the control and test sample wells to start

the reaction.

Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode

for 5-10 minutes.

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of

inhibition for the test compound relative to the control. Calculate the IC50 value by plotting

the percentage of inhibition against the inhibitor concentration.

Synthesis of Thiomorpholine Derivatives
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A variety of synthetic routes are available for the preparation of the thiomorpholine core and its

derivatives. A common and efficient method is the telescoped photochemical thiol-ene reaction

followed by cyclization.[7]

Experimental Protocol: Synthesis of Thiomorpholine via
a Telescoped Photochemical Thiol-Ene/Cyclization
Sequence
This protocol describes a continuous flow synthesis of the parent thiomorpholine.[7]

Materials:

Cysteamine hydrochloride

Vinyl chloride

9-Fluorenone (photocatalyst)

Methanol (solvent)

Diisopropylethylamine (DIPEA) (base)

Continuous flow reactor system with a photochemical reactor module

Procedure:

Preparation of Feed Solution: Dissolve cysteamine hydrochloride and 9-fluorenone in

methanol.

Photochemical Thiol-Ene Reaction: Pump the feed solution and vinyl chloride through the

photochemical reactor. Irradiate with an appropriate light source (e.g., LEDs) to facilitate the

thiol-ene reaction, forming the S-(2-chloroethyl)cysteamine intermediate.

Cyclization: The output from the first reactor is then mixed with a stream of DIPEA in a T-

mixer and passed through a heated reactor coil to induce cyclization to thiomorpholine.
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Work-up and Purification: The resulting mixture is collected, and the thiomorpholine product

is isolated and purified, typically by distillation.

Conclusion
The thiomorpholine scaffold represents a versatile and valuable building block in modern

medicinal chemistry. The diverse biological activities exhibited by its derivatives, including

potent anticancer, antimicrobial, anti-inflammatory, and neurological effects, underscore its

significance in the development of novel therapeutic agents. The data and protocols presented

in this guide are intended to facilitate further research and development in this exciting and

promising area of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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